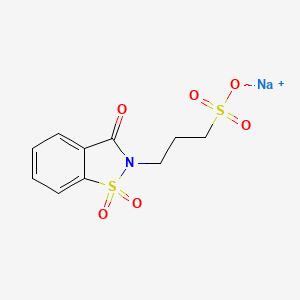

(3-丙酰苯基)硼酸

描述

“(3-propanoylphenyl)boronic Acid” is a boronic acid derivative with a CAS Number: 480438-64-0 . It has a molecular weight of 178 and its IUPAC name is 3-propionylphenylboronic acid . Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups .

Molecular Structure Analysis

The molecular structure of “(3-propanoylphenyl)boronic Acid” includes a boron atom connected to two hydroxyl groups and a phenyl ring substituted with a propionyl group . Boronic acids are known to exist as monomers, dimers, or cyclic trimers depending on the substitution pattern .

Chemical Reactions Analysis

Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions . Boronic acids form five-membered boronate esters with diols, leading to significant changes in properties . This property has inspired the exploration of novel chemistries using boron .

科学研究应用

有机反应中的催化

(Hashimoto,Gálvez 和 Maruoka,2015) 强调了硼酸在有机反应中的多功能性。他们的研究展示了一种新的催化,使用 3-硼基-BINOL 作为手性硼酸催化剂,用于羟胺酸与醌亚胺缩酮的氮杂-迈克尔加成,这为合成稠密官能化的环己烷提供了一条途径。

杂环硼酸的合成

(Tyrrell 和 Brookes,2003) 讨论了杂环硼酸的合成和应用,包括它们在铃木反应中合成联苯中的作用。他们指出了合成杂环硼酸的挑战,但也强调了它们的效用和生物活性。

反应性和动力学测量

(Watanabe 等,2013) 专注于硼酸的反应体系和动力学测量。他们对以前关于硼酸和硼酸根离子在特定反应中的反应性的公认观念提出了质疑。

生物医学应用

含硼酸的聚合物在生物医学应用中很有价值,包括治疗 HIV、肥胖、糖尿病和癌症。 (Cambre 和 Sumerlin,2011) 强调了这些聚合物的独特反应性和响应性,并提出了进一步生物医学应用的潜力。

细菌检测

(Wannapob 等,2010) 展示了使用 3-氨基苯基硼酸进行细菌检测,利用其与细菌细胞壁上二醇基团的亲和力结合反应。

环境应用

(Zhang 等,2021) 讨论了硼酸的环境应用,特别是在处理硼污染方面。他们创造了一种具有顺式二醇结构的新型硼吸附磁性材料,具有硼酸亲和力,在去除硼方面显示出巨大的潜力。

光学纳米传感器

据 (Cannizzo,Amigoni-Gerbier 和 Larpent,2005) 报道,硼酸官能化的纳米粒子被用作碳水化合物的纳米传感器。他们开发了一种使用这些纳米粒子选择性目视检测果糖的方法。

化学传感器

化学传感器

(Huang 等,2012) 总结了硼酸传感器在各种生物和化学物质中的进展,重点介绍了它们的荧光特性以及在疾病预防、诊断和治疗中的潜在应用。

葡萄糖传感材料

(Das 等,2003) 探索了氨基-3-氟苯基硼酸在构建葡萄糖传感材料中的合成和应用。他们专注于在体液中生理 pH 值水平下检测葡萄糖的用途。

传感应用

(Lacina,Skládal 和 James,2014) 提供了 2013 年发表的论文的迷你综述,讨论了硼酸在传感中的多种应用,包括生物标记、蛋白质操作和治疗剂的开发。

药物

硼酸化合物越来越多地被用作药物,特别是作为酶抑制剂和癌症治疗。 (Yang,Gao 和 Wang,2003) 综述了人们对这些化合物的兴趣激增,因为它们具有独特的结构特征。

构效关系

(Brooks,Deng 和 Sumerlin,2018) 研究了硼酸-二醇络合中的构效关系,深入了解了硼酸与生物相关二醇的结合亲和力。

光诱导硼化

(Mfuh 等,2017) 描述了一种金属和添加剂自由的卤代芳烃光诱导硼化,提供了一种无需金属催化剂即可合成硼酸和酯的更简单方法。

全息分析

(Sartain,Yang 和 Lowe,2008) 探索了硼酸在用于 L-乳酸的全息传感器的用途,有助于更好地理解 L-乳酸与硼酸受体之间的结合机制。

有机室温磷光材料

(Zhang 等,2018) 提出了一种使用芳基硼酸筛选有机室温磷光和机致发光材料的方法,展示了它们在材料科学应用中的潜力。

脱羧硼化

(Li 等,2017) 讨论了一种镍催化的脱羧硼化过程,强调了其在硼酸合成中的用途以及在药物发现和合成有机化学中的应用。

作用机制

Target of Action

(3-Propanoylphenyl)boronic Acid, also known as 3-PROPIONYLPHENYLBORONIC ACID, is a boron-based compound that is widely used in organic synthesis Boronic acids, in general, are known to interact with various enzymes and proteins, playing a crucial role in many biochemical reactions .

Mode of Action

Boronic acids are known for their ability to form reversible covalent complexes with proteins, enzymes, and other biological molecules . This property allows them to modulate the activity of these targets, leading to various biochemical effects.

Biochemical Pathways

For instance, they are used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Pharmacokinetics

The pharmacokinetics of boronic acids can vary significantly depending on their chemical structure and the presence of functional groups .

Result of Action

For instance, they can modulate enzyme activity, influence signal transduction pathways, and affect cellular metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3-Propanoylphenyl)boronic Acid. For instance, factors such as pH, temperature, and the presence of other chemicals can affect the stability and reactivity of boronic acids . Furthermore, the compound’s interaction with its environment can influence its bioavailability and its ability to reach and interact with its targets .

安全和危害

未来方向

Boronic acid-based compounds have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Their unique properties and biocompatibility have inspired the exploration of novel chemistries using boron . The future of boronic acid research lies in further exploring these applications and developing new ones .

生化分析

Biochemical Properties

3-PROPIONYLPHENYLBORONIC ACID is known to participate in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .

Cellular Effects

Related boronic acids have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

Related boronic acids have been studied for their temporal effects .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 3-PROPIONYLPHENYLBORONIC ACID in animal models. The effects of related compounds have been studied in various animal models .

Metabolic Pathways

3-PROPIONYLPHENYLBORONIC ACID is likely involved in metabolic pathways related to boronic acids. These pathways may involve interactions with enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have been studied for their transport and distribution .

Subcellular Localization

Related compounds have been studied for their subcellular localization and effects on activity or function .

属性

IUPAC Name |

(3-propanoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEGUQPUGHVSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400709 | |

| Record name | (3-propanoylphenyl)boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-64-0 | |

| Record name | (3-propanoylphenyl)boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

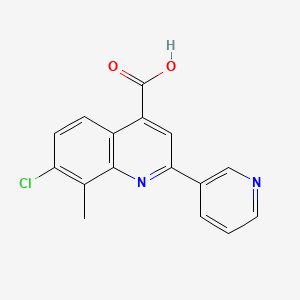

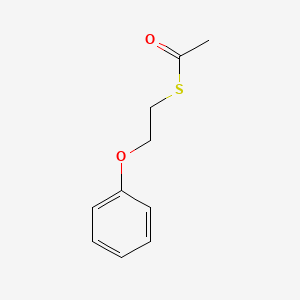

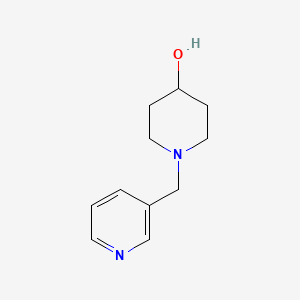

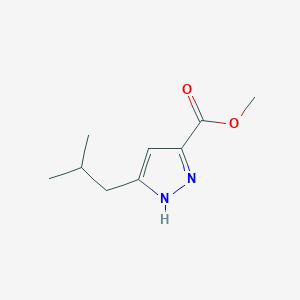

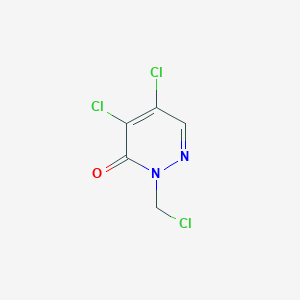

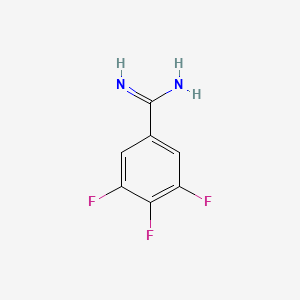

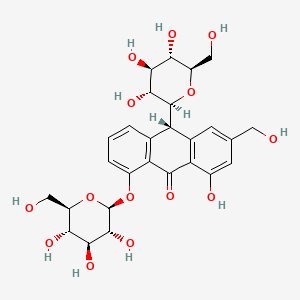

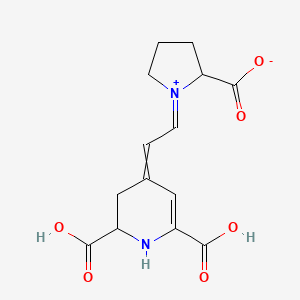

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Boc-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1608493.png)